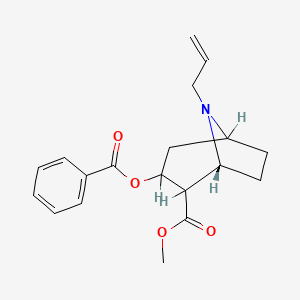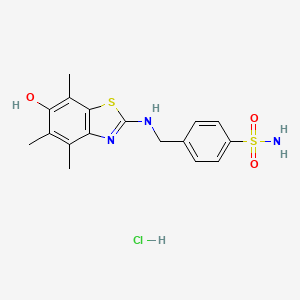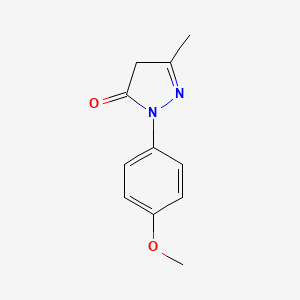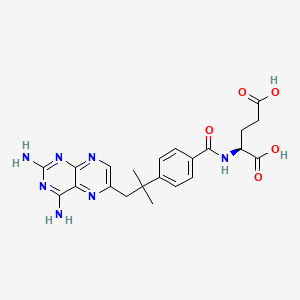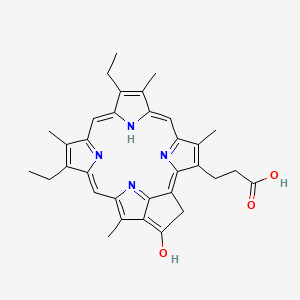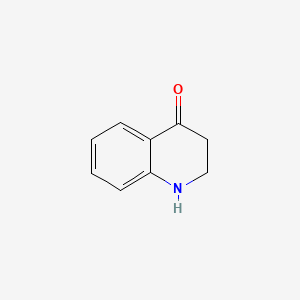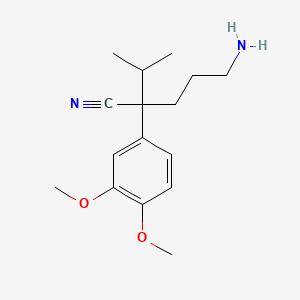
5-Amino-2-(3,4-diméthoxyphényl)-2-isopropylvaléronitrile
Vue d'ensemble
Description
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is an organic compound with a complex structure that includes an amino group, a dimethoxyphenyl group, an isopropyl group, and a nitrile group
Applications De Recherche Scientifique
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anticancer activities
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, leading to downstream effects . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
The compound has been predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit anticancer activities . The specific effects of this compound at the molecular and cellular level require further investigation.
Analyse Biochimique
Cellular Effects
The effects of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile can impact cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile involves its interactions with biomolecules at the molecular level. This compound may bind to specific proteins or enzymes, leading to inhibition or activation of their activity. These binding interactions can result in changes in gene expression and subsequent cellular responses. Understanding the molecular mechanism of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is essential for elucidating its effects on biological systems .
Dosage Effects in Animal Models
The effects of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is crucial for determining its therapeutic potential and safety in biological systems .
Transport and Distribution
The transport and distribution of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile within cells and tissues are critical for its activity and function. This compound may interact with transporters or binding proteins, affecting its localization and accumulation. Understanding the transport and distribution of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is important for elucidating its effects on biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable precursor with methoxy reagents under controlled conditions to introduce the dimethoxy groups.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides in the presence of a base.
Amino Group Addition: The amino group is added via nucleophilic substitution reactions.
Nitrile Group Formation: The nitrile group is introduced through cyanation reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the dimethoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) are used for nucleophilic substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the substituents introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-(4-chlorophenyl)-2-isopropylvaleronitrile: Similar structure but with a chlorophenyl group instead of a dimethoxyphenyl group.
5-Amino-2-(3,4-dimethoxyphenyl)-2-methylvaleronitrile: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
5-Amino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is unique due to the presence of both the dimethoxyphenyl and isopropyl groups, which confer specific chemical properties and potential biological activities that are distinct from its analogs.
Propriétés
IUPAC Name |
5-amino-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8-9,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWOSFAANAZHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN)(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893324 | |
| Record name | 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27487-66-7 | |
| Record name | Alpha-(3-aminopropyl)-3,4-dimethoxy-alpha-(1-methylethyl)benzeneacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027487667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2-(3,4-dimethoxyphenyl)-2-(2-propanyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27487-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-620 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HT7NT1N2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








